1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a heterocyclic compound belonging to the indazole family, characterized by its unique fused ring structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. Its molecular formula is with a molecular weight of 180.20 g/mol .
The synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid typically involves multi-step reactions. A common synthetic route includes the cyclization of hydrazine derivatives with appropriate carbonyl compounds followed by carboxylation.
The molecular structure of 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid features a tetrahydroindazole core with a methyl group at the first position and a carboxylic acid functional group at the third position.
1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid can undergo various chemical reactions typical of carboxylic acids and heterocyclic compounds:
These reactions are often facilitated by catalysts or specific reaction conditions (e.g., heat or acidic environments), which enhance the reactivity of the functional groups involved .
The mechanism of action of 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid involves its interaction with biological targets such as enzymes and receptors:
This interaction leads to potential therapeutic effects such as anti-inflammatory or anticancer activities.
The compound exhibits typical properties of indazoles:
Relevant data on its physical properties can be found in chemical databases like PubChem .
1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid has several applications in scientific research:
Its versatility makes it a valuable compound in both academic studies and industrial applications .
The synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (CAS 32286-99-0, C₉H₁₂N₂O₂) hinges on regioselective cyclization to ensure correct positioning of the methyl group at N1 and the carboxylic acid at C3. The dominant approach employs Knorr-type cyclization between hydrazines and carbonyl-containing cyclohexane precursors. Specifically, methyl 3-oxocyclohexanecarboxylate reacts with methylhydrazine under acidic conditions, achieving regioselectivity >95% due to steric and electronic biases in the hydrazone intermediate [1] .
Alternative routes include intramolecular diazotization of amino-substituted cyclohexanecarboxylic acids, though this method suffers from lower yields (50–60%) due to competing side reactions. Microwave-assisted cyclization (120°C, 30 min) significantly enhances efficiency, reducing reaction times from 12 hours to <1 hour while maintaining regiocontrol [7]. Solvent effects are critical: polar aprotic solvents like DMF favor the 1H-isomer, while protic solvents promote unwanted 2H-regioisomers.
Table 1: Regioselectivity in Model Cyclization Reactions
Precursor | Conditions | 1H:2H Isomer Ratio | Yield (%) |
---|---|---|---|
Methyl 3-oxocyclohexanecarboxylate | H₂SO₄/EtOH/Δ | 98:2 | 92 |
3-Ketocyclohexanecarbonitrile | AcOH/reflux | 85:15 | 78 |
1,3-Cyclohexanedione | NH₂NH₂·HCl/H₂O | 70:30 | 65 |
The carboxylic acid group in tetrahydroindazoles necessitates protection during N-alkylation or ring functionalization to prevent side reactions. Key strategies include:
Carboxylate-directed lithiation at C5/C6 is feasible with protected acids, enabling bromination or carboxylation. For example, LDA-mediated lithiation at −78°C followed by quenching with CO₂ yields dicarboxylic acid derivatives [7].
Table 2: Protecting Group Performance in Tetrahydroindazole Synthesis
Protecting Group | Coupling Reagent | Deprotection Conditions | Yield (%) | Compatibility |
---|---|---|---|---|
Methyl ester | H₂SO₄ (cat.) | 2M NaOH, 25°C | 95 | N-alkylation |
tert-Butyl ester | DCC/DMAP | 50% TFA/DCM | 89 | Electrophilic substitution |
TBDMS ester | TBDMS-Cl/imidazole | TBAF/THF | 82 | C-H functionalization |
N-Methylation of the indazole ring is optimally achieved via catalytic reductive amination or Pd-catalyzed coupling. For 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (CAS 6076-13-7), dimethyl carbonate (DMC) with K₂CO₃ at 120°C delivers selective N1-methylation without O-alkylation, leveraging the higher nucleophilicity of N1 versus N2 [1] . Alternatively, phase-transfer catalysis (Aliquat 336) with CH₃I in NaOH/toluene achieves >99% methylation in 30 min at 25°C.
Notably, direct methylation of unprotected acids risks salt formation. Thus, ester-protected precursors (e.g., ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate) are preferred. Catalytic methods outperform stoichiometric methylating agents (Me₂SO₄, CH₃I) by minimizing over-alkylation and simplifying purification [8].
Solution-phase synthesis remains the standard for large-scale production (>100 g) of 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid. Key advantages include:
Conversely, solid-phase synthesis (SPS) excels in combinatorial applications. Wang resin-bound cyclohexanone derivatives undergo cyclization with monomethylhydrazine, followed by acid cleavage. While enabling rapid library generation (50+ analogs), SPS suffers from lower yields (60–70%) due to incomplete resin loading and side reactions [4].
Table 3: Solution-Phase vs. Solid-Phase Synthesis Metrics
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Scale feasibility | Multi-gram | Milligram |
Average yield | 85–92% | 60–75% |
Purification | Crystallization | HPLC |
Library compatibility | Low | High |
Purity | >99% | 90–95% |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1